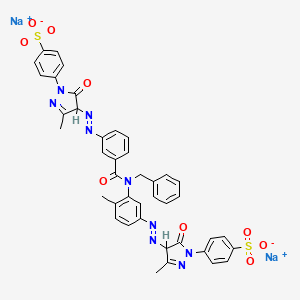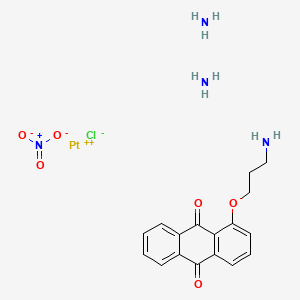
Disodium 4-(4-((3-(benzyl(3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(4-((3-(benzyl(3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound. It is characterized by its azo groups and sulfonate functionalities, which make it a versatile molecule in various chemical applications. This compound is often used in dye chemistry due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(4-((3-(benzyl(3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Sulfonation: The resulting azo compound is then sulfonated to introduce the sulfonate groups, enhancing its solubility in water.
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, ensuring the correct formation of the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Disodium 4-(4-((3-(benzyl(3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in staining techniques for microscopy, allowing for the visualization of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonate groups enhance its solubility and stability in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or forming complexes with metal ions in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another azo compound used in dye chemistry.
Disodium 4,4’-bis(2-sulfostyryl)biphenyl-2,2’-disulfonate: Similar in structure but with additional sulfonate groups, enhancing its solubility.
Uniqueness
Disodium 4-(4-((3-(benzyl(3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is unique due to its specific combination of azo and sulfonate groups, providing a balance of stability, solubility, and reactivity that is advantageous in various applications.
Properties
CAS No. |
93783-19-8 |
|---|---|
Molecular Formula |
C41H33N9Na2O9S2 |
Molecular Weight |
905.9 g/mol |
IUPAC Name |
disodium;4-[4-[[3-[benzyl-[3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoyl]amino]-4-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C41H35N9O9S2.2Na/c1-25-12-13-31(43-45-38-27(3)47-50(41(38)53)33-16-20-35(21-17-33)61(57,58)59)23-36(25)48(24-28-8-5-4-6-9-28)39(51)29-10-7-11-30(22-29)42-44-37-26(2)46-49(40(37)52)32-14-18-34(19-15-32)60(54,55)56;;/h4-23,37-38H,24H2,1-3H3,(H,54,55,56)(H,57,58,59);;/q;2*+1/p-2 |
InChI Key |
FXIMKHARKCPNAG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)N(CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)






